2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)15(18)9-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHOQZAOPEZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1,2,3,4-tetrahydro-carbazole and chloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methyl-1,2,3,4-tetrahydro-carbazole is reacted with chloroacetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product, and implementing safety measures to handle hazardous chemicals like chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might introduce a carbonyl group.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as an antagonist of the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions. Here are some notable applications:
- Anti-inflammatory and Allergic Responses :
-
Potential in Cancer Therapy :
- There is ongoing research into the anticancer properties of carbazole derivatives, including 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Alkylation Reactions : The introduction of chloroacetyl groups into tetrahydrocarbazole frameworks through alkylation processes has been documented .
- Use of Grignard Reagents : The reaction with alkyl magnesium halides has been explored to enhance yields and selectivity during synthesis .
Case Studies
Several studies highlight the applications of this compound:
- Study on CRTH2 Antagonism :
- Anticancer Activity Screening :
Mechanism of Action
The mechanism by which 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The chloro group and the carbazole moiety may play crucial roles in binding to these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
- Synonyms: 9-Chloroacetyl-1,2,3,4-tetrahydro-carbazole; 43170-54-3 (CAS) .
- Molecular Formula: C₁₄H₁₅ClNO
- Molecular Weight : 248.73 g/mol .
- Physical Properties : Density 1.18 g/cm³, boiling point 358.2°C, flash point 170.5°C .
Structural Features :
The compound features a tetrahydrocarbazole core (partially saturated carbazole) substituted with a chloroacetyl group at the 9-position. The 3-methyl group on the tetrahydro ring enhances lipophilicity, while the chloroacetyl moiety confers electrophilicity, enabling nucleophilic substitution reactions .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone
- CAS : 13815-69-5
- Molecular Formula: C₁₄H₁₅NO
- Molecular Weight : 213.28 g/mol .
- Key Differences: Lacks the chloro substituent on the acetyl group. Lower molecular weight and reduced electrophilicity due to absence of chlorine. Similar density (1.18 g/cm³) but lower boiling point (358.2°C vs. non-chlorinated analog’s unlisted value) .
- Implications : The chloro group in the target compound enhances reactivity in synthetic pathways (e.g., nucleophilic substitutions) and may improve binding affinity in biological systems .
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
- Application : Intermediate in synthesizing Lumefantrine (antimalarial drug) .
- Molecular Formula : C₁₅H₉Cl₃O
- Key Differences :
- Fluorene backbone (fully aromatic) vs. tetrahydrocarbazole (partially saturated).
- Additional chlorine atoms at positions 2 and 7 on the fluorene ring.
- Biological Relevance : Fluorene derivatives exhibit antimalarial activity, suggesting that aromaticity and halogenation patterns critically influence pharmacological profiles .
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone
Ethanone, 2,2,2-trifluoro-1-(9-methyl-9H-carbazol-3-yl)
- Molecular Formula: C₁₅H₁₀F₃NO
- Key Differences :
- Trifluoroacetyl group increases electronegativity and metabolic stability.
- Higher molecular weight (277.24 g/mol) and logP (4.07) compared to the target compound.
- Applications : Fluorinated analogs are prioritized in drug design for enhanced bioavailability .
Comparative Data Table
Biological Activity
2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, also known by its CAS number 672936-19-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16ClNO
- Molecular Weight : 261.75 g/mol
- Structure : The compound features a chloro group and a tetrahydrocarbazole moiety which are significant for its biological interactions.
1. CRTH2 Receptor Antagonism
Research indicates that compounds related to this compound act as antagonists of the CRTH2 receptor. This receptor is involved in the mediation of allergic responses and inflammation. The antagonism of CRTH2 can lead to potential therapeutic applications in treating conditions such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Inflammatory bowel diseases
The patent literature highlights that these compounds may be effective in preventing or treating various allergic immune disorders through their action on the CRTH2 receptor .
Antimicrobial Activity
Recent studies on carbazole derivatives indicate that modifications to the carbazole structure can enhance antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans. The introduction of specific moieties has been linked to improved efficacy against these organisms .
Case Study 1: Antibacterial Efficacy
A series of N-substituted carbazoles were evaluated for their antibacterial properties. Compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Cytotoxicity in Cancer Cells
Research has also explored the cytotoxic effects of carbazole derivatives on cancer cell lines. For instance, certain derivatives showed IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells. Such findings suggest that modifications to the carbazole structure could lead to potent anticancer agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone?
- Methodology :
- Microwave-assisted N-alkylation : Carbazole derivatives can be synthesized via alkylation using 1-bromo-3-chloropropane under microwave conditions with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Purification is achieved via column chromatography (hexane:toluene = 4:1) .
- Acylation reactions : Reacting carbazole intermediates with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by sodium hydroxide quenching, yields ethanone derivatives. This method is scalable and reproducible .
- Key considerations : Solvent choice (e.g., DCM for low-temperature reactions), catalyst efficiency (TBAB for microwave acceleration), and purification strategies (chromatography for isolating oily intermediates).
Q. How is structural characterization performed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on the tetrahydrocarbazole ring and chloro-ethanone moiety) .
- HPLC : Monitors reaction progress and assesses purity (>95% by area normalization) .
- Elemental analysis : Validates molecular formula (C, H, N content) .
Advanced Research Questions
Q. What challenges arise during the cyclization step in synthesizing tetrahydrocarbazole derivatives?
- Critical issues :
- Ring-closure efficiency : Substituted benzaldehydes may sterically hinder cyclization, requiring optimized basic conditions (e.g., KOH in acetone) to activate intermediates .
- Byproduct formation : Competing reactions (e.g., over-alkylation) can occur; monitoring via TLC/HPLC is essential .
Q. How do structural modifications at the ethanone moiety influence biological activity?
- Comparative analysis :
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Fluorocyclopropyl substitution | Enhanced metabolic stability | |
| Chlorophenyl substitution | Moderate antimicrobial activity | |
| Hydroxyphenyl substitution | Improved enzyme inhibition |
- Methodological insight : Structure-activity relationship (SAR) studies using substituent variation and in vitro assays (e.g., antimicrobial or enzyme inhibition tests) guide optimization .
Q. How can contradictions in biological activity data between analogs be resolved?
- Approaches :
- Dose-response studies : Test compounds across a concentration range to identify potency thresholds .
- Computational modeling : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .
- Metabolic profiling : Use in vitro models (e.g., Cunninghamella elegans) to assess stability of functional groups (e.g., fluorinated vs. chlorinated moieties) .
Q. What methodological considerations are critical for assessing metabolic stability in vitro?
- Experimental design :
- Model selection : Fungal systems like Cunninghamella elegans mimic mammalian metabolism, retaining fluorinated groups intact .
- Analytical workflows : LC-MS/MS quantifies parent compound and metabolites; stability is reported as half-life (t₁/₂) .
- Controls : Include reference compounds with known metabolic pathways to validate assay conditions .
Data Contradictions and Resolution
- Example : Discrepancies in antimicrobial activity between chlorophenyl and fluorocyclopropyl analogs may arise from differences in cell permeability or target specificity. Resolution requires comparative cytotoxicity assays and membrane permeability studies (e.g., logP measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
